molecular formula C5H11ClO4S B1524887 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride CAS No. 1215974-61-0

2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride

Cat. No. B1524887
CAS RN: 1215974-61-0
M. Wt: 202.66 g/mol
InChI Key: KOZZDLZQMLPWDR-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1215974-61-0 . It has a molecular weight of 202.66 . The compound is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-methoxyethoxy)ethanesulfonyl chloride . The InChI code for this compound is 1S/C5H11ClO4S/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 202.66 . The storage temperature for this compound is 4°C .

Scientific Research Applications

1. Heavy Metal Sensing

2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride derivatives have been utilized in the development of highly efficient sensors for heavy metal ions like Co2+. The compounds, synthesized using environmentally friendly methodologies, were used to fabricate ionic sensors on glassy carbon electrodes. These sensors demonstrated high sensitivity and stability, showing potential for large-scale applications in detecting toxic pollutants in environmental and healthcare fields (Sheikh et al., 2016).

2. Polymer and Material Synthesis

The compound has been involved in the synthesis of various polymers and materials. For instance, its derivatives were used in the synthesis of aromatic multisulfonyl chlorides and their masked precursors. These compounds serve as crucial building blocks for creating dendritic and other complex organic molecules, reflecting the compound's integral role in advancing materials chemistry (Percec et al., 2001).

3. Amine Synthesis

Derivatives of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride have been used as versatile sulfonating agents in the synthesis of amines. These derivatives exhibit stability under various conditions and can be conveniently removed, demonstrating their utility in organic synthesis and pharmaceutical research (Sakamoto et al., 2006).

4. DNA Interaction Studies

Certain derivatives have shown the ability to interact with DNA and even cleave it upon UV irradiation. This property is significant for biotechnological and medical applications, where controlled DNA manipulation is crucial (Andreou et al., 2016).

5. Catalysis and Reaction Mechanisms

The compound and its derivatives have been studied for their roles in catalysis and reaction mechanisms. For instance, they have been used to understand the displacement of chloride by alcohol in sulfinyl derivatives, shedding light on the subtleties of chemical reactions and their pathways (Balcells et al., 2006).

6. Fuel Cell Technology

Derivatives of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride have been used in the synthesis of novel polymeric materials for fuel cell membranes. These materials have exhibited promising conductivity and power density, indicating the compound's potential in advancing energy technologies (Yuan et al., 2020).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(2-methoxyethoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO4S/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZZDLZQMLPWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215974-61-0
Record name 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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